Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
Description
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is a chiral propanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon and a 3-methoxybenzyl substituent at the second carbon (). The Boc group enhances stability during synthesis and modulates solubility, while the 3-methoxybenzyl moiety introduces steric bulk and electron-donating properties. This compound is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, which share a propanoic acid backbone with aromatic substituents ().
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
SUANLYCZPPNHCZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Boc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid
Methylation of N-Boc-D-serine to obtain Boc-protected 3-methoxypropionic acid derivatives
One prominent method involves the methylation of N-Boc-D-serine using dimethyl sulfate as the methylating agent under alkaline and homogeneous reaction conditions. This approach is outlined in a 2011 patent, which addresses previous challenges such as phase transfer inefficiencies, racemization, excessive reagent use, and safety concerns associated with highly basic reagents like n-butyllithium.
Key features of this method:
- Starting material: N-Boc-D-serine
- Methylating reagent: Dimethyl sulfate
- Reaction medium: Homogeneous aqueous-organic solvent mixtures, e.g., tetrahydrofuran (THF) and water, or water with solubility promoters such as crown ethers or cyclodextrins
- Alkaline conditions: Sodium hydroxide solution (20% or 50%) used to maintain pH and promote methylation
- Temperature: Typically maintained between 0 and 5 °C to minimize racemization
- Reaction time: Methyl sulfate added dropwise over 2 hours, followed by stirring for 2 additional hours
- Purification: Extraction with methylbenzene and dichloromethane, acidification to pH 3, drying over sodium sulfate, and solvent evaporation
Representative experimental data from two embodiments:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| N-Boc-D-serine | 66.0 g | 66.0 g |
| Solvent | 150 mL THF | 100 mL ultrapure water + 0.8 g 18-crown-6 ether |
| NaOH solution | 20% NaOH, 64.4 g added dropwise | 20% NaOH, 64.4 g added dropwise |
| Methyl sulfate + NaOH solution | 122 mL methyl sulfate + 115.9 g 50% NaOH, added over 2 h | Same as Embodiment 1 |
| Reaction temperature | 0–5 °C | 0–5 °C |
| Workup | Extraction, acidification, drying, evaporation | Same as Embodiment 1 |
| Product yield | 62.5 g (88.6%) | 62.0 g (87.9%) |
This method achieves high yields (~88%) of the Boc-protected 3-methoxypropionic acid derivative with minimized racemization and improved safety due to mild reaction conditions.
Protection of the amino group using di-tert-butyl dicarbonate (Boc2O)
Another common preparative step involves protecting the amino group of the corresponding amino acid (e.g., 3-amino-2-(3-methoxybenzyl)propanoic acid or related phenylalanine derivatives) using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically performed in an organic solvent, followed by extraction and purification steps.
Typical procedure:
- React the free amino acid with di-tert-butyl dicarbonate under basic conditions.
- Extract the Boc-protected amino acid with dichloromethane.
- Wash the organic layer with aqueous solutions to remove impurities.
- Purify the product by recrystallization from a mixture such as n-hexane/acetone (1:9).
- Achieve yields typically above 50% with high purity (>98% by gas chromatography).
This method is widely used due to the mildness of the Boc protection and its compatibility with subsequent peptide synthesis steps.
Coupling and further derivatization of Boc-protected amino acids
The this compound can be further elaborated by coupling with other amino acid derivatives or peptides using carbodiimide-based coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole).
General reaction conditions:
- Combine Boc-protected amino acid and coupling partner in an appropriate solvent.
- Add EDC and HOBt to activate the carboxyl group.
- Stir at room temperature for 1 hour or longer.
- Work up by neutralization, extraction, and purification.
- Boc group can be subsequently removed by treatment with 4 N hydrogen chloride in ethyl acetate.
This approach allows the synthesis of fully protected peptides or intermediates with high yields and stereochemical integrity.
Alternative synthetic routes involving oxysilane carboxylic acid derivatives
A more complex synthetic approach involves the use of optically active oxysilane carboxylic acid derivatives as intermediates to prepare 2-amino-3-hydroxypropanoic acid derivatives, which can be converted into Boc-protected amino acids. This method allows access to optically pure compounds but requires multiple steps and careful control of reaction conditions such as temperature (usually 0 to 180 °C) and pH.
Comparative Summary of Preparation Methods
Research Findings and Practical Considerations
- The homogeneous methylation method using dimethyl sulfate in an aqueous-organic medium offers a significant improvement over traditional two-phase methylation reactions by enhancing reagent contact, reducing methyl sulfate hydrolysis, and minimizing racemization.
- The use of solubility promoters such as crown ethers or cyclodextrins facilitates homogeneous reaction conditions in water-only systems, further improving reaction efficiency.
- Boc protection remains the gold standard for amino group protection in amino acid derivatives due to its stability under a range of conditions and easy removal.
- Coupling reactions employing carbodiimide chemistry with HOBt additives are effective for synthesizing peptides incorporating the this compound unit, with high yields and stereochemical fidelity.
- Alternative synthetic routes via oxysilane intermediates provide access to optically pure derivatives but require more complex procedures and stringent reaction controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxybenzyl group can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: The free amino acid without the Boc group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the synthesis of peptides and proteins for biological research.
- Acts as a building block for the development of enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
- Serves as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid largely depends on its role as an intermediate or building block in larger molecules. When incorporated into peptides or other bioactive compounds, it can interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the active amino group, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
In contrast, the hydroxymethyl group in Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid enhances hydrophilicity, favoring aqueous solubility ().
Boc Protection: The Boc group improves synthetic versatility by protecting the amino group during reactions, a feature shared with other Boc-protected analogs (). However, its bulkiness may reduce membrane permeability compared to unprotected analogs like Fenbufen ().
Physicochemical and Pharmacokinetic Properties
- Solubility: The 3-methoxybenzyl group increases lipophilicity (logP ~2.5 estimated), contrasting with the hydrophilic (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (logP ~1.8) ().
- Stability: Boc protection enhances stability under acidic conditions compared to compounds with free amino groups, such as Fenbufen ().
Biological Activity
Boc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid is a chiral compound known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino function, which enhances its stability and usability in peptide synthesis. The compound has a molecular formula of CHNO and a molecular weight of approximately 235.28 g/mol. The methoxy group attached to the benzyl ring is crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound acts as a substrate for various enzymes involved in amino acid metabolism. Its unique structure allows it to interact with multiple biological targets, influencing metabolic pathways and potentially modulating cellular processes.
- Enzyme Interaction : The compound shows potential as an inhibitor for specific enzymes, which can affect metabolic pathways significantly .
- Neurotransmitter Modulation : Studies suggest that it may act as a modulator of neurotransmitter receptors, which is critical for understanding its therapeutic potential in neuropharmacology .
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Neuropharmacology : Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders.
- Peptide Synthesis : The compound serves as a valuable building block in synthesizing biologically active peptides due to the stability provided by the Boc group .
- Drug Development : Researchers are investigating its use in designing new pharmaceuticals, particularly those targeting specific biological pathways .
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
